molecular formula C10H9F3O B119097 3-(Trifluoromethyl)phenylacetone CAS No. 21906-39-8

3-(Trifluoromethyl)phenylacetone

Cat. No.: B119097
CAS No.: 21906-39-8
M. Wt: 202.17 g/mol
InChI Key: JPHQCDCEBDRIOL-UHFFFAOYSA-N
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Description

Structural Framework and Research Significance

The structure of 3-(Trifluoromethyl)phenylacetone, with the chemical formula C₁₀H₉F₃O, is characterized by a phenylacetone (B166967) core substituted with a trifluoromethyl (-CF₃) group. This -CF₃ group is a key determinant of the compound's chemical properties and reactivity. The strong electron-withdrawing nature of the fluorine atoms in the trifluoromethyl group significantly influences the electronic environment of the aromatic ring and the adjacent ketone functionality. smolecule.com This electronic effect enhances the compound's reactivity in various organic reactions. chemimpex.com

The presence of the trifluoromethyl group often imparts desirable properties to the molecules synthesized from it. For instance, it can increase lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. This property is crucial in drug design as it can affect how a potential drug is absorbed, distributed, metabolized, and excreted by the body. Furthermore, the -CF₃ group can enhance the metabolic stability of a compound, making it more resistant to degradation by enzymes in the body. smolecule.com This increased stability can lead to a longer duration of action for a therapeutic agent.

From a synthetic standpoint, this compound serves as a versatile intermediate. It readily participates in a variety of chemical transformations, including reductive amination, oxidation, and reduction reactions. lookchem.com For example, it is a key starting material in the synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol, both of which are of interest in pharmacological research. lookchem.comsigmaaldrich.comsigmaaldrich.com The reactivity of the ketone group allows for the introduction of diverse functionalities, enabling the construction of a wide array of complex molecular structures.

Physicochemical Properties of this compound

Property Value
CAS Number 21906-39-8
Molecular Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol
Boiling Point 89-90 °C at 0.5 mmHg
Density 1.204 g/mL at 25 °C
Refractive Index n20/D 1.457
Appearance Light yellow to amber to dark green clear liquid

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends across multiple disciplines within the chemical sciences, highlighting its role as a foundational chemical entity.

In medicinal chemistry , the trifluoromethyl group is a highly sought-after moiety in the design of new therapeutic agents. Its incorporation can significantly modulate a molecule's biological activity. The use of this compound as a precursor allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. The resulting compounds are investigated for their potential in various therapeutic areas. smolecule.com

The field of materials science also benefits from the unique properties imparted by the trifluoromethyl group. Polymers and other materials incorporating this group can exhibit enhanced thermal stability, chemical resistance, and specific optical properties. nih.govresearchgate.net Research in this area explores the use of fluorinated compounds like those derived from this compound in the development of advanced materials, such as high-performance polymers and coatings. chemimpex.comnih.gov For example, the introduction of -CF₃ groups can increase the free volume within a polymer, leading to a lower dielectric constant, a desirable property for materials used in high-frequency electronics. nih.gov

In organic synthesis , this compound is valued as a versatile reagent. It allows chemists to study reaction mechanisms and develop novel synthetic methodologies. chemimpex.com The presence of the trifluoromethyl group can influence the stereochemistry of reactions, providing a platform for investigating asymmetric synthesis. biosynth.com Its reactivity enables the construction of complex fluorinated molecules, which are often challenging to synthesize through other routes. scilit.comorganic-chemistry.org

Furthermore, the study of fluorinated compounds is a significant sub-discipline of chemistry. This compound serves as a model compound for understanding the effects of fluorination on chemical reactivity and physical properties. chemimpex.com Research in this area contributes to the broader understanding of organofluorine chemistry, which has applications ranging from pharmaceuticals to agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-one
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InChI

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHQCDCEBDRIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176320
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
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Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21906-39-8
Record name 1-[3-(Trifluoromethyl)phenyl]-2-propanone
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Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
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Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
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Record name 1-(α,α,α-trifluoro-m-tolyl)acetone
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Record name 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone
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Synthetic Methodologies for 3 Trifluoromethyl Phenylacetone

Established Laboratory Synthetic Routes

Reaction of 3-(Trifluoromethyl)benzyl Chloride with Acetone (B3395972) in the Presence of a Base

This method represents a classical approach to forming the carbon-carbon bond necessary for the ketone structure. It proceeds via the alkylation of an acetone enolate with 3-(trifluoromethyl)benzyl chloride.

The reaction mechanism involves two primary steps. First, a suitable base abstracts an α-proton from acetone to form a nucleophilic enolate ion. Second, this enolate attacks the electrophilic benzylic carbon of 3-(trifluoromethyl)benzyl chloride, displacing the chloride ion and forming the final product. The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as self-condensation of acetone or elimination reactions.

ParameterConditionPurpose
Substrates 3-(Trifluoromethyl)benzyl Chloride, AcetonePrimary reactants
Base Sodium ethoxide, Lithium diisopropylamide (LDA)Deprotonation of acetone
Solvent Ethanol (for alkoxides), Tetrahydrofuran (THF) (for LDA)Reaction medium
Temperature Varies from low (-78 °C for LDA) to refluxTo control reaction rate and selectivity

This nucleophilic substitution reaction is a fundamental and straightforward method for synthesizing arylacetones from corresponding benzyl (B1604629) halides.

Synthesis from 2-(3-(Trifluoromethyl)phenyl)acetic Acid

The synthesis from the corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenyl)acetic acid, is achieved through a process known as ketonic decarboxylation. wikipedia.org This reaction typically requires high temperatures and the presence of a metal oxide catalyst. elsevierpure.com

In this process, two equivalents of the carboxylic acid are converted into a symmetric ketone with the loss of one equivalent of carbon dioxide and one equivalent of water. wikipedia.org A proposed mechanism involves the formation of an intermediate enediolate. nih.govorganic-chemistry.org For instance, treating the carboxylic acid with a strong base like lithium diisopropylamide (LDA) generates an enediolate, which can then be acylated. An acidic workup subsequently induces rapid decarboxylation to yield the target ketone. nih.govorganic-chemistry.org Industrially, the reaction can be performed in the gas phase over catalysts like manganese(II) oxide. wikipedia.org

Reagent/ConditionRole in Synthesis
Starting Material 2-(3-(Trifluoromethyl)phenyl)acetic acid
Catalyst/Reagent Metal oxides (e.g., MnO₂, ThO₂), or LDA/Acylating Agent
Temperature High heat (for catalytic method) or low temperature (for LDA method)
Byproducts Carbon dioxide, Water

This route is particularly useful when the corresponding carboxylic acid is more readily available or cost-effective than the benzyl chloride precursor.

Friedel-Crafts Acylation Approaches

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, provides a robust and direct route to 3-(Trifluoromethyl)phenylacetone. This electrophilic aromatic substitution reaction involves the acylation of (trifluoromethyl)benzene with an appropriate acylating agent in the presence of a Lewis acid catalyst.

The reaction begins with the activation of an acyl halide (e.g., propionyl chloride) or anhydride (B1165640) by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. beilstein-journals.org This acylium ion is then attacked by the electron-rich benzene (B151609) ring. The trifluoromethyl group is a deactivating, meta-directing group, meaning the acylation will predominantly occur at the meta position, leading to the desired isomer. A subsequent workup quenches the catalyst and liberates the ketone. While direct acylation with an acetyl group is common, using chloroacetone (B47974) as the electrophile can be complicated by side reactions due to its bifunctional nature. wordpress.combu.edu

ComponentExampleFunction
Aromatic Substrate (Trifluoromethyl)benzeneThe aromatic core
Acylating Agent Propionyl chloride, Acetic anhydrideProvides the acyl group
Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Lewis acid to generate the electrophile beilstein-journals.org
Solvent Dichloromethane, Carbon disulfide (traditional)Inert reaction medium

Industrial Scale Production Considerations

Transitioning from laboratory synthesis to industrial production introduces challenges related to scale, cost, efficiency, and product purity. The synthesis of this compound is no exception, requiring careful optimization of reaction and purification processes.

Optimized Reaction Conditions and Large-Scale Reactor Operations

For industrial-scale synthesis, economic feasibility is paramount. This necessitates the design of processes with high selectivity and yields, utilizing cost-effective reagents and efficient equipment. tcichemicals.com The synthesis of precursors, such as 3-trifluoromethyl benzyl chloride, has been optimized to achieve yields of 90-92% with high purity. google.com

Key considerations for large-scale reactor operations include:

Heat Management: Reactions like Friedel-Crafts acylation are often highly exothermic. Industrial reactors must have efficient cooling systems to maintain a precise time-temperature profile, as deviations can lead to reduced yields and the formation of impurities. google.com

Reagent Handling: The use of corrosive and hazardous materials like aluminum chloride and strong bases requires specialized, corrosion-resistant reactors and robust safety protocols for handling and transfer.

Process Control: Automated systems are employed to monitor and control parameters such as temperature, pressure, and reagent addition rates, ensuring batch-to-batch consistency and maximizing throughput.

Economic Viability: The choice of synthetic route is heavily influenced by the cost and availability of raw materials. Processes are designed to be economically advantageous for large-volume production. tcichemicals.com

Distillation and Purification Processes for Product Quality

Achieving high product purity is critical, especially for pharmaceutical intermediates. The primary method for purifying the final liquid product, this compound, is distillation.

Given the compound's boiling point of 89-90 °C at a reduced pressure of 0.5 mmHg, vacuum distillation is the preferred industrial technique. sigmaaldrich.com This method allows the substance to boil at a lower temperature than it would at atmospheric pressure, preventing thermal degradation of the product. The process effectively separates the ketone from non-volatile starting materials, catalysts, and high-boiling byproducts. Commercial grades of this compound typically feature a purity of 97% or higher. tcichemicals.comsigmaaldrich.com The efficiency of the distillation column—determined by factors like the number of theoretical plates, reflux ratio, and packing material—is optimized to meet the stringent purity specifications required for its applications.

Chemical Transformations and Reactivity Profile of 3 Trifluoromethyl Phenylacetone

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of ketones can be challenging, as they are generally resistant to oxidation compared to aldehydes. masterorganicchemistry.com However, methyl ketones such as 3-(Trifluoromethyl)phenylacetone can undergo oxidation to yield carboxylic acids via specific pathways.

One of the most characteristic reactions for methyl ketones is the haloform reaction . masterorganicchemistry.com When treated with a halogen (I₂, Br₂, or Cl₂) in the presence of a strong base, methyl ketones are converted into a carboxylic acid and a haloform (CHX₃). masterorganicchemistry.com This reaction proceeds through the repeated halogenation of the methyl group's alpha-carbon, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, which results in the cleavage of the C-C bond and expulsion of the now good leaving group, the trihalomethyl anion (-CX₃). masterorganicchemistry.com

For this compound, this reaction would yield 3-(trifluoromethyl)phenylacetic acid. More vigorous oxidation methods, employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid, can cleave the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, ultimately leading to the formation of 3-(trifluoromethyl)benzoic acid . Catalytic systems, such as those using cobalt complexes with hydrogen peroxide, have also been shown to be effective for the oxidation of various ketones to their corresponding carboxylic acids or esters. rsc.orgmdpi.com

Reduction Reactions to Alcohols and Other Forms

The carbonyl group of this compound is readily reduced to secondary alcohols or converted into amines through reductive amination.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-(trifluoromethyl)phenyl)propan-2-ol , using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Reductive Amination: A key reaction for this compound is reductive amination, which converts the ketone into an amine. sigmaaldrich.comlookchem.comsigmaaldrich.comchemdad.com This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine (e.g., methylamine, ethylamine), followed by in-situ reduction. mdma.chmdma.ch The reduction of the C=N double bond of the intermediate imine is typically achieved using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This pathway is crucial for the synthesis of pharmaceutically relevant molecules, such as (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and its derivatives. sigmaaldrich.comlookchem.com

Table 1: Reduction Reactions of this compound

Transformation Reagent(s) Product Reference(s)

| Reduction to Alcohol | 1. Sodium Borohydride (NaBH₄) 2. Methanol/Ethanol | 1-(3-(Trifluoromethyl)phenyl)propan-2-ol | rsc.orgorganic-chemistry.org | | Reductive Amination | 1. Amine (e.g., R-NH₂) 2. Reducing Agent (e.g., NaBH₄) | N-substituted-1-(3-(trifluoromethyl)phenyl)propan-2-amine | sigmaaldrich.commdma.ch |

Nucleophilic Substitution Pathways Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is generally considered to be a stable and robust substituent on an aromatic ring. acs.org The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to nucleophilic substitution under standard laboratory conditions. It is a poor leaving group, and reactions attempting to displace it or its fluorine atoms with nucleophiles are challenging. beilstein-journals.orgnih.gov

Despite this inherent stability, transformations involving the CF₃ group are not impossible. Research on various benzotrifluoride (B45747) compounds has shown that under specific and often harsh conditions, nucleophilic attack can be induced. acs.org This typically requires either:

Electronic Activation: The introduction of strong electron-withdrawing groups elsewhere on the aromatic ring can make the carbon of the CF₃ group more susceptible to attack.

Specialized Reagents: Reactions with powerful nucleophiles, sometimes at elevated temperatures, or the use of superacids to facilitate protolytic defluorination, can lead to substitution or transformation of the CF₃ group.

However, for a molecule like this compound, these pathways are not common, and the reactivity is dominated by the ketone functional group. The CF₃ moiety is typically retained intact throughout most chemical transformations.

Carbonyl Reactivity and Condensation Reactions

The carbonyl carbon in this compound is rendered more electrophilic by the strong electron-withdrawing inductive effect of the meta-positioned CF₃ group. This enhances its reactivity toward nucleophiles compared to unsubstituted phenylacetone (B166967).

Nucleophilic Addition: The ketone readily undergoes nucleophilic addition reactions. For instance, it can react with hydrogen cyanide (or a cyanide salt) to form a cyanohydrin. The trifluoromethyl group on the ketone is known to stabilize the hydrate (B1144303) form that can exist in equilibrium, a property leveraged in the design of some enzyme inhibitors. nih.govresearchgate.netnih.gov

Condensation Reactions: The ketone possesses acidic α-hydrogens on both the methyl and methylene carbons, allowing it to form enolates in the presence of a base. These enolates can then act as nucleophiles in condensation reactions.

Aldol (B89426) Condensation: Self-condensation or crossed aldol condensation with other aldehydes or ketones is possible, leading to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Knoevenagel Condensation: This is a variation of the aldol condensation where the ketone reacts with an active methylene compound (e.g., malonic esters, cyanoacetic esters) in the presence of a weak base catalyst like an amine. wikipedia.org The reaction with this compound would yield a new α,β-unsaturated system after dehydration. beilstein-journals.org

The formation of an aza-enolate (the nitrogen analog of an enolate) from the corresponding imine is also a key reactive intermediate in many synthetic pathways. ucl.ac.ukyoutube.comyoutube.com

[3 + 2] Cycloaddition Reactions with Allenoates

Phosphine-catalyzed [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. pku.edu.cn This reaction typically involves the addition of a phosphine (B1218219) to an allenoate (an ester of an allenoic acid), which generates a zwitterionic 1,3-dipole intermediate. pku.edu.cnnih.gov This dipole can then react with an electron-deficient alkene (the dipolarophile) in a cycloaddition to form a cyclopentene (B43876) ring. nih.gov

While direct examples involving this compound are not prominently documented, its enolate, formed by deprotonation of an α-carbon, could potentially act as the two-carbon component in a [3+2] cycloaddition. However, the more established pathway involves the reaction of allenoates with electron-deficient olefins or imines. nih.govrsc.orgacs.org In a hypothetical scenario analogous to reactions with other ketones, the enolate of this compound could react with a suitable three-atom synthon to undergo a cycloaddition, but the reaction between an allenoate and a ketone enolate is less common than the canonical Lu [3+2] cycloaddition.

Table 2: General Scheme for Phosphine-Catalyzed [3+2] Cycloaddition

Reactant 1 (3-Carbon) Reactant 2 (2-Carbon) Catalyst Product Type Reference(s)
Allenoate Electron-deficient alkene Tertiary Phosphine Functionalized Cyclopentene pku.edu.cnnih.gov
Allenoate Imine Chiral Phosphine Functionalized Pyrrolidine pku.edu.cnrsc.org

Aza-Darzens Condensation Reactions with Ketimines

The aza-Darzens reaction is a method for synthesizing aziridines, which are three-membered heterocyclic rings containing a nitrogen atom. The classic Darzens reaction involves the condensation of a ketone enolate with an α-haloester to form an epoxide. youtube.com The aza-variant typically involves the reaction of an enolate with an imine.

In the context of this compound, its enolate can be generated using a suitable base. This enolate can then act as a nucleophile, attacking an electrophilic imine, particularly one activated with an electron-withdrawing group on the nitrogen (e.g., an N-sulfonylimine or a ketimine). The resulting intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen's lone pair displaces a leaving group or, in this case, the alkoxide attacks a suitable position to close the ring, forming the aziridine. nih.govyoutube.comresearchgate.netnih.gov

Table 3: Generalized Aza-Darzens Reaction

Ketone (Enolate Source) Imine Partner Base Product Type Reference(s)
This compound N-Sulfonylimine or Ketimine Strong non-nucleophilic base (e.g., LDA, NaHMDS) Substituted trifluoromethylphenyl-aziridine nih.govresearchgate.net

Role in Asymmetric Synthesis and Chiral Chemistry

Function as a Chiral Iminium-Type Organocatalyst

Research identifies 3-(Trifluoromethyl)phenylacetone as a chiral iminium-type organocatalyst utilized in asymmetric organic reactions. scite.ai Organocatalysts are small organic molecules that accelerate chemical reactions without being consumed. In this role, the ketone reacts with a chiral amine to form a chiral iminium ion in situ. This transient species then activates the substrate towards a stereoselective transformation. The effectiveness of this compound in this capacity is influenced by its ability to engage with substrates through a combination of hydrogen bonding, electrostatic interactions, and steric hindrance. scite.ai The presence of the trifluoromethyl (-CF3) group is crucial, as it enhances the compound's reactivity and lipophilicity, which can influence the catalytic activity and the properties of the resulting molecules.

Applications in Stereoselective Synthesis of Chiral Amines from Prochiral Substrates

This compound serves as a key prochiral substrate for the synthesis of various chiral amines. A prochiral molecule can be converted into a chiral molecule in a single step. The ketone functionality of this compound is a prochiral center that can be targeted in stereoselective reactions.

One primary application is its use as a starting material in reductive amination reactions to produce specific chiral amines. nih.govnih.gov For instance, it is employed in the synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol. nih.govnih.gov These syntheses highlight the compound's utility as a building block for creating more complex molecules with defined stereochemistry at the amine-bearing carbon. The development of catalytic enantioselective methods is crucial for producing single-enantiomer α-CF3 amines, which are of growing importance in medicinal chemistry.

Product Synthesized from this compoundSynthesis MethodReference
(±)-[1-(3-trifluoromethyl)phenyl]-2-propylamineReductive amination nih.govsigmaaldrich.com
N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanolReductive amination nih.govsigmaaldrich.com

Utility in Synthesizing Chiral Hydroxyl Groups

The ketone group of this compound can undergo stereoselective reduction to form a chiral alcohol, introducing a chiral hydroxyl group. This transformation makes it a valuable precursor for molecules where a stereodefined hydroxyl group is essential. The compound has been noted as effective for the synthesis of chiral hydroxyl groups. scite.ai The creation of chiral molecules containing both a hydroxyl group and a trifluoromethylphenyl moiety is significant in the design of bioactive therapeutics. sigmaaldrich.com The development of asymmetric organocatalysis has made the synthesis of such vital chiral drug candidates increasingly possible. sigmaaldrich.com The trifluoromethyl group's strong electron-withdrawing nature and the presence of a hydroxyl group are considered important for interaction with biological targets like enzymes. sigmaaldrich.com

Compound Properties

PropertyValueReference
CAS Number 21906-39-8 nih.govnih.gov
Molecular Formula C₁₀H₉F₃O nih.govnih.gov
Molecular Weight 202.17 g/mol nih.govnih.gov
Appearance Clear yellow liquid nih.gov
Density 1.204 g/mL at 25 °C nih.govnih.gov
Boiling Point 89-90 °C at 0.5 mmHg nih.govnih.gov
Refractive Index n20/D 1.457 nih.govnih.gov
Flash Point 89 °C (192.2 °F) - closed cup nih.gov

Applications in Organic Synthesis and Functional Materials

Intermediate for Pharmaceutical Synthesis

3-(Trifluoromethyl)phenylacetone serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. lookchem.com Its utility is largely attributed to the presence of the trifluoromethyl group, which can significantly influence the biological activity and efficacy of a molecule. chemimpex.com This compound is particularly valuable in creating drugs with enhanced selectivity and potency. chemimpex.com

This compound is a versatile building block in the development of biologically active molecules. smolecule.com The trifluoromethyl moiety is a key feature, often used as a bioisostere for other chemical groups like chlorine or methyl, which can enhance the metabolic stability and binding affinity of a drug candidate. nih.gov Researchers utilize this compound as an intermediate in the production of complex organic molecules for drug development and chemical research. chemimpex.com The ketone functional group allows it to participate in a variety of chemical reactions, making it a valuable tool in modern organic chemistry for creating new therapeutic agents. chemimpex.comsmolecule.com

Historically and in modern synthesis, this compound is a key precursor in the production of Fenfluramine (B1217885). newdrugapprovals.orggoogle.com Fenfluramine is a pharmaceutical agent that has been used for its appetite-suppressant properties and has been repurposed for treating rare forms of epilepsy. newdrugapprovals.orgnih.gov The synthesis of Fenfluramine from this compound typically involves a reductive amination reaction. newdrugapprovals.orggoogle.com In this process, the ketone group of this compound reacts with ethylamine (B1201723) to form an imine intermediate, which is then reduced to the final fenfluramine product. google.com Different synthetic routes may vary in the specific reagents and conditions used, but the core transformation relies on this ketone precursor. newdrugapprovals.orggoogle.comchemicalbook.com For instance, one method describes the reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine hydrochloride in methanol (B129727), followed by reduction with sodium borohydride (B1222165). newdrugapprovals.org

The synthesis of (±)-[1-(3-Trifluoromethyl)phenyl]-2-propylamine is achieved through the reductive amination of this compound. lookchem.comsigmaaldrich.com This reaction is a fundamental transformation in organic chemistry for the formation of amines from ketones. lookchem.com The process involves the reaction of this compound with an amine source, followed by reduction of the resulting imine intermediate. google.comsigmaaldrich.com

This compound is a documented starting material for the synthesis of N-{2-[1-methyl-2-(3-trifluoromethylphenyl)]-ethylamino}ethanol. lookchem.comsigmaaldrich.com This synthesis highlights the versatility of the ketone in participating in reductive amination reactions with different amine-containing molecules to create more complex and functionalized derivatives with potential pharmaceutical applications. lookchem.com

While specific studies on the direct derivatization of this compound for antitumor activity are not extensively documented in the provided search results, the broader literature supports the potential for creating potent anticancer agents from related structures. The synthesis of novel phenoxyacetamide derivatives and phenylacetamide derivatives has yielded compounds with significant in vitro cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. mdpi.comtbzmed.ac.ir These derivatives often induce apoptosis, or programmed cell death, in cancer cells. mdpi.comtbzmed.ac.ir

For example, certain phenylacetamide derivatives have demonstrated high efficacy against cancer cells by upregulating pro-apoptotic proteins and activating caspases. tbzmed.ac.ir Similarly, new chiral derivatives of other natural products have shown enhanced antitumor activity in both in vitro and in vivo models. nih.gov The general strategy involves modifying a core structure to improve its interaction with biological targets, such as proteins involved in cell growth and apoptosis pathways. nih.gov Given that α-aryl ketones are common structural motifs in bioactive compounds, this compound represents a promising scaffold for the development of new antitumor agents. lookchem.com The synthesis of various derivatives through reactions at the ketone or the phenyl ring could lead to novel compounds with potential for in vitro growth inhibitory and in vivo antitumor activity. nih.govnih.govresearchgate.net

Intermediate for Agrochemical Development

This compound and other trifluoromethyl-containing compounds are significant intermediates in the agrochemical industry. chemimpex.comnih.gov The trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides. chemimpex.comagropages.com The incorporation of fluorine-containing moieties into organic compounds is a well-established strategy for developing new and more effective crop protection products. nih.gov

The trifluoromethyl group can improve the metabolic stability and transport of the agrochemical within the target pest or weed. agropages.com this compound serves as a building block for more complex molecules used in agrochemical formulations. chemimpex.com For instance, it is a key intermediate in the synthesis of some agrochemicals, such as trifluoxystrobin. google.com The development of efficient and cost-effective methods for synthesizing such trifluoromethylated intermediates is an active area of research in the agrochemical industry. agropages.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 21906-39-8 sigmaaldrich.combiosynth.com
Molecular Formula C₁₀H₉F₃O sigmaaldrich.combiosynth.com
Molecular Weight 202.17 g/mol sigmaaldrich.combiosynth.com
Boiling Point 89-90 °C/0.5 mmHg sigmaaldrich.com
Density 1.204 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.457 sigmaaldrich.com

Table 2: Synthetic Applications of this compound

ApplicationProductReaction TypeSource(s)
Pharmaceutical SynthesisFenfluramineReductive Amination newdrugapprovals.orggoogle.com
Pharmaceutical Synthesis(±)-[1-(3-Trifluoromethyl)phenyl]-2-propylamineReductive Amination lookchem.comsigmaaldrich.com
Pharmaceutical SynthesisN-{2-[1-methyl-2-(3-trifluoromethylphenyl)]-ethylamino}ethanolReductive Amination lookchem.comsigmaaldrich.com
Agrochemical SynthesisTrifluoxystrobin intermediateOximation google.com

Development of Specialty Chemicals and Functional Materials

This compound serves as a pivotal intermediate in the synthesis of a variety of specialty chemicals, largely due to the influence of its trifluoromethyl (-CF3) group. chemimpex.com This functional group is known to enhance critical properties such as lipophilicity and biological activity in the resulting compounds. Its role as a versatile building block allows for the production of complex organic molecules with applications in pharmaceuticals and agrochemicals. chemimpex.com The strong electron-withdrawing nature and high inertness of the carbon-fluorine bonds in the -CF3 group contribute significantly to the chemical reactivity, physico-chemical behavior, and biological activity of its derivatives. mdpi.com

Research has demonstrated the utility of this compound in creating more complex molecules through various chemical reactions. It is a key reactant in the synthesis of compounds with potential pharmaceutical applications, such as (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol, which are typically formed via reductive amination reactions. lookchem.comsigmaaldrich.comsigmaaldrich.com Furthermore, it is an important intermediate in the preparation of other valuable chemical products, including dyestuffs and pesticides. google.com For instance, the compound 1-[3-(trifluoromethyl)phenyl]ethanone oxime, synthesized from precursors related to this compound, is a noted intermediate for these industries. google.com

The compound's structure also allows it to function as a chiral iminium-type organocatalyst in asymmetric organic reactions. biosynth.com This catalytic activity is crucial for producing chiral amines with high enantioselectivity, which is essential for developing therapeutic agents with specific stereochemistry.

Research Findings: Synthesis of Specialty Chemicals

Detailed studies highlight the role of this compound as a precursor in synthesizing specific organic compounds. The following table summarizes key findings from available research.

Derivative SynthesizedSynthetic MethodApplication/SignificanceSource
(±)-[1-(3-trifluoromethyl)phenyl]-2-propylamineReductive AminationIntermediate for the pharmaceutical industry. lookchem.com sigmaaldrich.comsigmaaldrich.com
N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanolSynthesis from this compoundPotential pharmaceutical applications. lookchem.com sigmaaldrich.comsigmaaldrich.com
1-[3-(trifluoromethyl)phenyl]ethanone oximeMulti-step synthesis involving related precursorsIntermediate for pharmaceuticals, dyestuffs, and pesticides. google.com google.com

The incorporation of the trifluoromethyl moiety from this compound into these molecules is a strategic approach in medicinal and materials chemistry to fine-tune the properties of the final product. chemimpex.commdpi.com

Compound Index

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 3-(Trifluoromethyl)phenylacetone are primarily understood through its synthesis and subsequent transformations. One notable synthetic route involves a reaction analogous to the Dakin-West reaction, where 2-(3-(trifluoromethyl)phenyl)acetic acid is treated with acetic anhydride (B1165640). While the classical Dakin-West reaction transforms an α-amino acid into a keto-amide, modern variations permit the conversion of many enolizable carboxylic acids to their corresponding methyl ketones biosynth.com. The mechanism for the formation of this compound from its carboxylic acid precursor is believed to proceed through the formation of a mixed anhydride, followed by intramolecular cyclization to an azlactone-like intermediate. Subsequent acylation, ring-opening, and decarboxylation yield the final ketone product biosynth.com.

A significant application of this compound is in the synthesis of amine-containing compounds via reductive amination. For instance, it is a precursor in the synthesis of Fenfluramine (B1217885) acs.org. This reaction involves the initial formation of an imine or enamine intermediate through the reaction of the ketone with an amine, such as ethylamine (B1201723). This is followed by reduction of the imine intermediate with a reducing agent, commonly a borohydride (B1222165) reagent like sodium triacetoxyborohydride, to yield the final amine product acs.orgbeilstein-journals.org. The general mechanism for reductive amination proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond, which is then reduced beilstein-journals.org.

Theoretical Modeling of Molecular Interactions

While specific computational studies exclusively focused on this compound are limited, valuable insights can be drawn from theoretical analyses of closely related compounds, such as 3-(trifluoromethyl)acetophenone. Density Functional Theory (DFT) calculations, using methods like B3LYP with a 6-31+G(d) basis set, have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of such molecules semanticscholar.org.

These studies reveal important information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in understanding the chemical reactivity and kinetic stability of the compound semanticscholar.org. For instance, a smaller HOMO-LUMO energy gap suggests a higher reactivity. Molecular Electrostatic Potential (MEP) maps, also generated from these calculations, provide a visual representation of the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack semanticscholar.org.

Furthermore, computational models can elucidate the nature of intermolecular interactions. The trifluoromethyl group, with its high electronegativity, can participate in hydrogen bonding and electrostatic interactions, which are critical in its role as a component of chiral organocatalysts biosynth.com. These interactions are key to understanding how this compound binds to substrates and influences the stereochemical outcome of asymmetric reactions biosynth.com. The use of computational tools like Avogadro software with force fields such as the Universal Force Field (UFF) allows for the calculation of optimized energies, providing insights into the stability of different molecular conformations arxiv.org.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (CF3) group exerts a powerful influence on the reactivity and selectivity of this compound through a combination of strong electronic and significant steric effects.

Electronic Effects: The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly alters the electronic landscape of the aromatic ring and the adjacent carbonyl group mdpi.com. The electron-withdrawing nature of the CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, phenylacetone (B166967) joasciences.com. This enhanced reactivity is a key factor in reactions such as reductive amination. The Hansch π value for a CF3 group is +0.88, indicating its lipophilic character, which can influence solubility and interactions in different solvent environments mdpi.com. The C-F bond is exceptionally strong, with a bond dissociation energy of approximately 485.3 kJ/mol, contributing to the high metabolic stability of trifluoromethylated compounds mdpi.com.

Steric Effects: The trifluoromethyl group is also sterically demanding. It is considered to be bulkier than a methyl group, which can influence the approach of reactants and the stability of transition states, thereby affecting reaction rates and selectivity mdpi.com. Studies on related trifluoromethyl ketones have shown that the CF3 group can dictate the stereochemical outcome of reactions by sterically shielding one face of the molecule, directing incoming reagents to the less hindered side.

The combination of these electronic and steric factors can be summarized in the following table, which compares the properties of the trifluoromethyl group with the methyl group present in the analogous phenylacetone.

PropertyTrifluoromethyl Group (-CF3)Methyl Group (-CH3)
Electronic Effect Strongly electron-withdrawingWeakly electron-donating
Electronegativity HighModerate
Hansch π Value +0.88+0.56
Steric Size LargerSmaller
Effect on Carbonyl Reactivity Increases electrophilicitySlightly decreases electrophilicity

This interplay of electronic and steric effects makes this compound a versatile building block in organic synthesis, allowing for the modulation of reactivity and the introduction of fluorine's unique properties into more complex molecules.

Biological Activity and Drug Discovery Applications

Interactions with Biological Targets

The interactions of 3-(Trifluoromethyl)phenylacetone and its derivatives with biological targets are primarily governed by the physicochemical properties conferred by the trifluoromethyl (-CF3) group. Research indicates that this compound can engage with molecular targets through a combination of hydrogen bonding and steric interactions. biosynth.com

The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in non-conventional hydrogen bonds. The fluorine atoms can interact with aromatic hydrogen atoms. mdpi.com Furthermore, the trifluoromethyl group's steric bulk is comparable to that of a chlorine atom, allowing it to serve as a bioisostere, which can influence the binding selectivity of drug candidates. nih.gov The ketone functional group in this compound can act as a hydrogen bond acceptor. These interactions are critical for its function as a chiral iminium-type organocatalyst, which is instrumental in the synthesis of chiral amines and hydroxyl groups. biosynth.com The compound has a noted affinity for hydroxides and isosteres, binding to substrates through a combination of hydrogen bonding, steric, and electrostatic interactions. biosynth.com

The trifluoromethyl group is a strong electron-withdrawing group, a property that can influence the electronic environment of a molecule and thereby modulate its interaction with biochemical pathways. nih.gov By incorporating this compound into larger molecules, the resulting derivatives can exhibit altered interactions with biological membranes and enzymes. This modulation can lead to desired therapeutic effects. For instance, it has been investigated for its potential effects on various biochemical pathways in the context of asymmetric organic reactions where it functions as a chiral iminium-type organocatalyst. smolecule.com

Enhancement of Lipophilicity and Bioactivity in Derivatives

A key feature of the trifluoromethyl group is its ability to enhance the lipophilicity of a molecule. Increased lipophilicity can improve a compound's ability to cross biological membranes, a crucial factor for the bioavailability of a drug. The incorporation of the -CF3 group from this compound into derivative compounds has been shown to improve their solubility, pharmacokinetic profiles, and binding selectivity. nih.gov This enhancement of lipophilicity and, consequently, biological activity is a well-established strategy in drug design to increase a drug's half-life and reduce the required dosage. nih.gov

The table below compares this compound with some of its structural analogues, highlighting the unique features imparted by the trifluoromethyl group.

Compound NameFunctional GroupUnique Features
This compound KetoneContains a trifluoromethyl group enhancing lipophilicity and reactivity.
Phenylacetone (B166967)KetoneLacks the trifluoromethyl group, has lower lipophilicity.
3-(Trifluoromethyl)phenylacetic AcidCarboxylic AcidExhibits acidic properties and is used in the synthesis of anti-inflammatory agents.
3-(Trifluoromethyl)benzaldehydeAldehydeContains an aldehyde group, leading to different reactivity patterns.
3-(Trifluoromethyl)phenylacetonitrileNitrileFeatures a nitrile group with distinct chemical reactivity.

Building Block for Novel Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its value as a building block stems from the advantageous properties conferred by the trifluoromethyl group. chemimpex.com It is particularly useful in asymmetric organic reactions for creating chiral molecules. biosynth.com

For example, it is a key reactant in the synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine through a reductive amination reaction. lookchem.comsigmaaldrich.com It is also utilized in the synthesis of N-{2-[1-methyl-2-(3-trifluoromethyl)phenyl]}-aminoethanol, another compound with potential pharmaceutical applications. lookchem.comsigmaaldrich.com The versatility of this compound in such reactions makes it a valuable component in the production of complex molecules for drug development. lookchem.comchemimpex.com

Role in Biotransformations

In the field of biotransformations, where enzymes are used to carry out chemical reactions, this compound has shown utility. It can be employed as a chiral iminium-type organocatalyst. biosynth.com In certain biotransformations, it has been suggested as an alternative to L-proline because it can bind more tightly to the enzyme, potentially leading to improved reaction efficiency and selectivity. biosynth.com

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR))

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Trifluoromethyl)phenylacetone. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—researchers can map the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂) protons adjacent to the ring and the ketone, and the methyl (-CH₃) protons of the acetone (B3395972) group. chemicalbook.com The chemical shifts and splitting patterns of the aromatic protons are particularly informative, revealing the meta-substitution pattern of the trifluoromethyl group on the phenyl ring. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com This allows for the direct observation of the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, the methyl carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon in the -CF₃ group is significantly influenced by the attached fluorine atoms, and its characteristic signal, often a quartet due to C-F coupling, confirms the presence of this functional group. chemicalbook.comrsc.org

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. nih.gov It provides a direct window into the chemical environment of the fluorine atoms. The spectrum for this compound is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. rsc.org The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring and serves as a key identifier for the compound. nih.govspectrabase.com

The following table summarizes the expected NMR spectral data for this compound based on data available for the compound and structurally similar molecules. chemicalbook.comchemicalbook.comrsc.org

Nucleus Chemical Shift (δ) ppm (Solvent: CDCl₃) Description
¹H NMR ~7.4-7.8Multiplet, Aromatic protons (C₆H₄)
~3.7Singlet, Methylene protons (-CH₂-)
~2.2Singlet, Methyl protons (-COCH₃)
¹³C NMR ~205Carbonyl carbon (C=O)
~123-132Aromatic carbons (C₆H₄)
~124 (q)Trifluoromethyl carbon (-CF₃)
~50Methylene carbon (-CH₂-)
~29Methyl carbon (-COCH₃)
¹⁹F NMR ~ -63Singlet, Trifluoromethyl group (-CF₃)

Chromatographic Methods for Purity Assessment and Identification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify this compound. It is particularly valuable for assessing the purity of a sample and for identifying the compound in complex matrices.

Gas Chromatography (GC): In the GC component, the compound is vaporized and passed through a long capillary column. nih.gov The separation is based on the compound's boiling point and its interactions with the column's stationary phase. researchgate.net This process effectively separates this compound from any impurities, solvents, or other components in the sample. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification under specific chromatographic conditions. nih.gov

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net This process breaks the molecule into charged fragments in a reproducible pattern. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.

For this compound (molecular weight: 202.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 202. chemicalbook.com The fragmentation pattern is dictated by the molecule's structure. Key fragment ions are expected from the cleavage of the bonds adjacent to the carbonyl group and the loss of the trifluoromethyl group. Common fragmentation pathways for similar structures include the formation of a stable tropylium (B1234903) cation or benzyl (B1604629) cation. researchgate.netnih.gov

The following table details the expected key ions in the mass spectrum of this compound. nih.govchemicalbook.com

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description
202[C₁₀H₉F₃O]⁺Molecular Ion
187[M - CH₃]⁺Loss of a methyl group
159[M - COCH₃]⁺Loss of the acetyl group, forming the 3-(trifluoromethyl)benzyl cation
145[C₇H₄F₃]⁺Tropylium ion or related fragment from the benzyl portion
43[CH₃CO]⁺Acetyl cation

Comparative Analysis with Structural Analogues

Distinctive Reactivity Patterns of Trifluoromethylated Ketones

The reactivity of a ketone is largely dictated by the electrophilicity of its carbonyl carbon. In 3-(Trifluoromethyl)phenylacetone, the -CF3 group, positioned on the phenyl ring, exerts a strong inductive electron-withdrawing effect. nih.gov This effect significantly increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the analogous carbon in phenylacetone (B166967). mdpi.com

One of the most notable differences in reactivity is the tendency of trifluoromethyl ketones (TFMKs) to form stable hydrates (gem-diols) in aqueous solutions. researchgate.net The electron-withdrawing -CF3 group stabilizes the hydrate (B1144303) form, an equilibrium not commonly observed with non-fluorinated ketones like phenylacetone under normal conditions. nih.gov This propensity for hydration can influence reaction mechanisms and the biological activity of these compounds, as TFMKs can act as transition-state analogue inhibitors of various enzymes. nih.gov

The steric effect of the trifluoromethyl group is also a critical factor in its reactivity. Research has shown that the -CF3 group behaves as a sterically bulky substituent, larger than both butyl and phenyl groups. researchgate.netresearchgate.net This steric hindrance can influence the regioselectivity and stereochemistry of reactions at or near the carbonyl group. For instance, in reactions like the ene reaction or dehydration of resulting alcohols, the size of the -CF3 group directs the outcome of the transformation. researchgate.net

Table 1: Comparative Reactivity of Ketones
PropertyThis compound (TFMK)Phenylacetone (Non-fluorinated Analogue)
Carbonyl ElectrophilicitySignificantly increased due to the strong electron-withdrawing -CF3 group. nih.govmdpi.comStandard electrophilicity for an aryl ketone.
Hydration in Aqueous SolutionForms a stable hydrate (gem-diol) in equilibrium. researchgate.netnih.govHydration is generally not significant.
Susceptibility to Nucleophilic AttackHigh, making it a good substrate for reactions with nucleophiles. mdpi.comModerate, typical for ketones.
Steric Hindrance from SubstituentThe -CF3 group provides significant steric bulk, influencing reaction stereochemistry. researchgate.netresearchgate.netThe phenyl group provides steric hindrance, but less than a -CF3 group.

Impact of Trifluoromethylation on Synthetic Utility

The altered reactivity of trifluoromethylated ketones directly translates to a distinct and valuable synthetic utility. The incorporation of a -CF3 group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.com This group can improve metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

This compound serves as a key building block in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. Its enhanced electrophilicity makes it an excellent substrate for various transformations. For example, it is utilized in reductive amination reactions to produce compounds like (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol. sigmaaldrich.com These products are valuable intermediates in the development of new therapeutic agents.

In contrast, the synthetic applications of phenylacetone are different, historically being a precursor in the synthesis of amphetamine and methamphetamine. wikipedia.org The presence of the trifluoromethyl group in this compound steers its synthetic pathways towards the creation of molecules with specific, often enhanced, biological activities, leveraging the unique properties imparted by fluorine. mdpi.com The stability of the C-F bond also contributes to the metabolic robustness of the final products containing the trifluoromethyl group. mdpi.com

Table 2: Impact of Trifluoromethylation on Synthetic Applications
Aspect of Synthetic UtilityThis compoundPhenylacetone
Primary ApplicationBuilding block for pharmaceuticals and agrochemicals with enhanced properties. Intermediate in various chemical syntheses, including illicit drug manufacturing. wikipedia.org
Key ReactionsReductive amination, nucleophilic additions. sigmaaldrich.comUsed in the Leuckart reaction, condensation reactions.
Properties Conferred to DerivativesIncreased lipophilicity, metabolic stability, and potential for enhanced biological activity. mdpi.comStandard properties of a phenyl-containing scaffold.
Value in Drug DiscoveryHigh, used to introduce the valuable -CF3 pharmacophore. mdpi.commdpi.comLimited in modern drug discovery due to its applications and regulatory status.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Applications

Research into 3-(Trifluoromethyl)phenylacetone has identified it not just as a synthetic intermediate but also as a compound with catalytic potential. One of the key emerging areas is its use as a chiral iminium-type organocatalyst in asymmetric organic reactions. biosynth.com Organocatalysts are a class of small organic molecules that can accelerate chemical reactions, and this compound has shown efficacy in the synthesis of chiral amines and hydroxyl groups. biosynth.com Its catalytic activity is attributed to its ability to bind to substrates through a combination of hydrogen bonding, steric interactions, and electrostatic interactions. biosynth.com

Furthermore, derivatives and complexes related to this compound are being explored in catalytic electrosynthesis. For instance, nickel-2,2′-bipyridine complexes have been studied for their performance in the electroreductive coupling of benzylic chlorides with acyl donors to produce aryl propan-2-ones, demonstrating the compound's relevance in developing novel catalytic systems. lookchem.com

Development of Greener and More Efficient Synthetic Routes

The synthesis of fluorinated compounds like this compound and its derivatives is an area of active research, with a growing emphasis on sustainability and efficiency. Traditional multi-step methods are being challenged by greener alternatives that reduce waste and improve yields.

A notable advancement is the development of a process for a related compound, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, which highlights environmentally friendly approaches. google.comgoogleapis.com This process utilizes ketene, an environmentally benign reagent that allows for the insertion of an acyl group without generating the by-products associated with reagents like acetic anhydride (B1165640) or acetyl chloride. google.comgoogleapis.com This method is described as clean, high-yielding (78-85%), and produces a high-purity product. google.com

Another approach involves a palladium-catalyzed Mizoroki–Heck cross-coupling reaction, which has been optimized for the synthesis of a key intermediate for the drug Cinacalcet. nih.gov This cascade process allows for the efficient recovery and reuse of the palladium catalyst, a crucial factor in sustainable chemistry. nih.gov Microwave-assisted conditions have also been shown to significantly reduce reaction times for these types of syntheses without compromising yield or selectivity. nih.gov

Table 1: Comparison of Synthetic Methodologies

ParameterGrignard-Ketene Reaction google.comgoogleapis.comMizoroki-Heck Cascade Process nih.gov
Key Reagents Isomeric halo benzotrifluoride (B45747), Mg, Ketene1-bromo-3-(trifluoromethyl)benzene, Acroleine diethyl acetal
Catalyst Transition metal ligand-acid complexPd(OAc)₂, nBu₄NOAc
Key Advantage Environmentally friendly reagent (ketene), high purity (>99.5%)Catalyst recovery and reuse (Pd/Al₂O₃)
Reported Yield 78-85%>90% for the final hydrolysis step
Environmental Note Reduces by-products compared to older methods. google.comgoogleapis.comFocuses on catalyst recycling to minimize heavy metal waste. nih.gov

Expansion into New Biomedical and Advanced Material Science Fields

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and material science sectors. chemimpex.comsmolecule.com The presence of the trifluoromethyl (-CF₃) group is highly desirable as it can enhance critical properties such as metabolic stability and bioavailability in drug candidates. smolecule.com

In the biomedical field, the compound serves as a key intermediate for producing various pharmaceutical compounds through reactions like reductive amination. lookchem.comsigmaaldrich.com Its utility has been demonstrated in the synthesis of specific molecules with potential therapeutic applications. sigmaaldrich.comchemicalbook.com

In the realm of advanced materials, the distinct structural features of this compound, including its aromatic ring and the highly electronegative trifluoromethyl group, make it a candidate for designing novel functional materials. smolecule.com Researchers are exploring its use in creating specialized polymers and coatings that require high thermal and chemical resistance. chemimpex.com The compound's properties suggest potential for developing advanced materials such as liquid crystals. smolecule.com

Table 2: Synthesized Derivatives and Potential Applications

DerivativeSynthetic Route from this compoundField of Application
(±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine Reductive amination reaction. smolecule.comsigmaaldrich.comchemicalbook.comPharmaceutical Industry. lookchem.comsigmaaldrich.com
N-{2-[1-methyl-2-(3-trifluoromethyl)phenyl]}-aminoethanol Two-step process involving a Mannich reaction and subsequent reduction. smolecule.comsigmaaldrich.comchemicalbook.comPharmaceutical Industry. lookchem.comsigmaaldrich.com
Advanced Polymers/Coatings Used as a monomer or precursor in polymerization reactions. chemimpex.comsmolecule.comMaterial Science. chemimpex.comsmolecule.com

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-(Trifluoromethyl)phenylacetone, and which analytical techniques are recommended for its characterization?

  • Answer : The compound has a molecular formula of C₁₀H₉F₃O, molecular weight of 202.17 g/mol, boiling point of 89–90°C at 0.5 mmHg, and density of 1.204 g/mL . Key analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C and ¹⁹F NMR).
  • Karl Fischer Titration to detect hydrate content (up to 5% monohydrate is possible) .
  • Density and Refractive Index Measurements for batch consistency .

Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?

  • Answer : A common approach involves Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with acetyl chloride or acetone derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternative methods may utilize boronic acid intermediates (e.g., 3-(trifluoromethyl)phenylboronic acid) in cross-coupling reactions . Fluorinated precursors like 3-(trifluoromethyl)benzyl bromide can also serve as starting materials for functionalization .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Answer : The compound is hazardous, with risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) . Key precautions include:

  • Use of fume hoods , nitrile gloves , and safety goggles .
  • Avoidance of inhalation or direct contact; wash thoroughly after handling.
  • Storage in airtight containers away from heat or oxidizing agents.
  • Proper disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point) for this compound across literature sources?

  • Answer : Discrepancies (e.g., boiling points reported as 89–90°C at 0.5 mmHg vs. 201.7°C at 760 mmHg ) arise from measurement conditions. To resolve:

  • Cross-reference pressure-adjusted data using the Clausius-Clapeyron equation.
  • Validate via replicate experiments under standardized conditions (e.g., vacuum distillation for low-pressure boiling points).
  • Consult authoritative databases (e.g., NIST Chemistry WebBook) for curated values .

Q. What methodological approaches are recommended for analyzing the purity and potential hydrate content in this compound samples?

  • Answer :

  • Thermogravimetric Analysis (TGA) to quantify hydrate content by measuring mass loss upon heating.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥97% purity is typical ).
  • Dynamic Vapor Sorption (DVS) to study hygroscopicity and hydrate formation under controlled humidity .

Q. How can the reactivity of the trifluoromethyl group in this compound be leveraged in designing novel fluorinated analogs for pharmaceutical research?

  • Answer : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability. Strategies include:

  • Nucleophilic aromatic substitution to introduce heterocycles or functional groups at the meta position.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to create biaryl structures.
  • Radical trifluoromethylation to generate derivatives for structure-activity relationship (SAR) studies .

Q. What strategies are effective in mitigating decomposition or side reactions during the storage and use of this compound in long-term studies?

  • Answer :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation.
  • Use stabilizers (e.g., BHT) to prevent radical-mediated degradation.
  • Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Avoid prolonged exposure to protic solvents or strong acids/bases to preserve the trifluoromethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Trifluoromethyl)phenylacetone
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Reactant of Route 2
3-(Trifluoromethyl)phenylacetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.